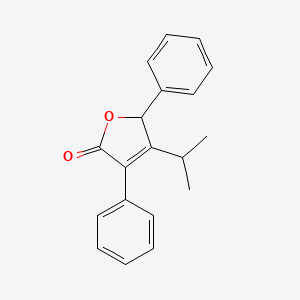![molecular formula C7H8IN5O2S B14214394 N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide CAS No. 823816-00-8](/img/structure/B14214394.png)
N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide is a complex organic compound featuring a unique combination of an imidazole ring and a thiazole ring, both of which are known for their significant biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting 2-iodo-1,3-thiazole with appropriate reagents under controlled conditions.
Formation of the Imidazole Ring: The imidazole ring is synthesized through cyclization reactions involving amido-nitriles or other suitable precursors.
Coupling Reactions: The thiazole and imidazole rings are then coupled using specific reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, antiviral, and anticancer properties
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and exhibit antimicrobial properties.
Thiazole Derivatives: Thiazole-based compounds such as ritonavir and tiazofurin are known for their antiviral and anticancer activities.
Uniqueness
N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide is unique due to the combination of both imidazole and thiazole rings in its structure. This dual-ring system enhances its chemical reactivity and potential biological activity, making it a versatile compound for various applications.
特性
CAS番号 |
823816-00-8 |
|---|---|
分子式 |
C7H8IN5O2S |
分子量 |
353.14 g/mol |
IUPAC名 |
N-[1-[(2-iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide |
InChI |
InChI=1S/C7H8IN5O2S/c8-6-10-3-5(16-6)4-12-2-1-9-7(12)11-13(14)15/h3H,1-2,4H2,(H,9,11) |
InChIキー |
KUPYCBFMRDRNIA-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(S2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


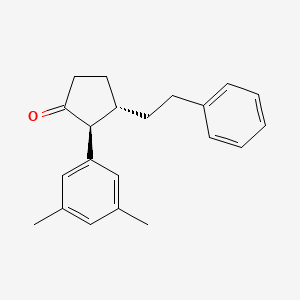
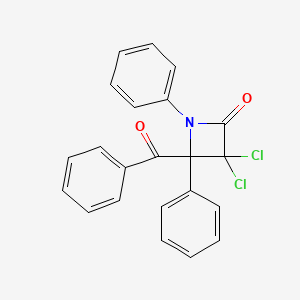
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
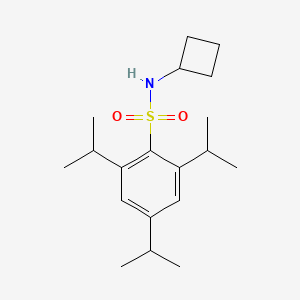
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
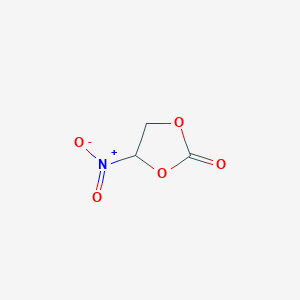

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)

![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)
